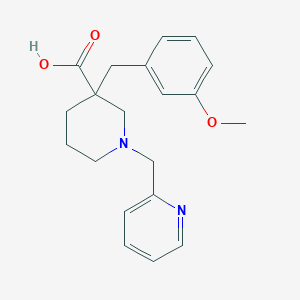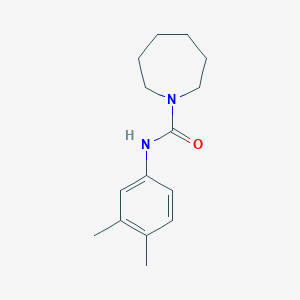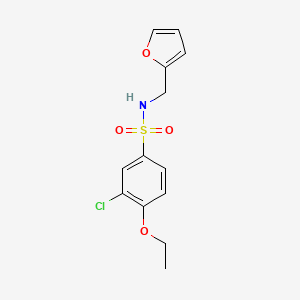
3-(3-methoxybenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxybenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. This compound is also known as MP-10 and has been studied for its ability to modulate the activity of certain receptors in the brain.
作用机制
The mechanism of action of MP-10 involves its ability to bind to and modulate the activity of certain receptors in the brain, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. This leads to changes in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
MP-10 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the regulation of mood and behavior, and the improvement of cognitive function.
实验室实验的优点和局限性
One advantage of using MP-10 in lab experiments is its ability to modulate the activity of multiple neurotransmitter systems, which can provide researchers with a more comprehensive understanding of the effects of this compound on the brain. However, one limitation is that the effects of MP-10 may be influenced by factors such as dosage and administration method, which can make it difficult to control for these variables in lab experiments.
未来方向
There are several potential future directions for research on MP-10, including:
1. Further studies on the effects of MP-10 on neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems.
2. Studies on the potential therapeutic applications of MP-10 in the treatment of addiction, depression, and anxiety.
3. Studies on the effects of different dosages and administration methods of MP-10 on its biochemical and physiological effects.
4. Studies on the long-term effects of MP-10 on the brain and behavior.
5. Studies on the potential interactions between MP-10 and other drugs or compounds.
Conclusion:
In conclusion, MP-10 is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter levels and a variety of biochemical and physiological effects. While there are some limitations to using MP-10 in lab experiments, there are also several potential future directions for research on this compound.
合成方法
The synthesis of MP-10 involves several steps, including the reaction of 2-(chloromethyl)pyridine with 3-(3-methoxybenzyl)piperidine, followed by the addition of 3-dimethylaminopropyl chloride and the subsequent hydrolysis of the resulting compound. The final step involves the reaction of the resulting carboxylic acid with pyridine-2-ylmethylamine.
科学研究应用
MP-10 has been studied for its potential therapeutic applications in a variety of areas, including addiction, depression, and anxiety. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine transporter, serotonin transporter, and norepinephrine transporter.
属性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-18-8-4-6-16(12-18)13-20(19(23)24)9-5-11-22(15-20)14-17-7-2-3-10-21-17/h2-4,6-8,10,12H,5,9,11,13-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCWDSLJCIYSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)

![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5495269.png)


![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)